
N1-allyl-N2-phenyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-allyl-N2-phenyloxalamide” suggests a compound that contains an allyl group and a phenyl group attached to an oxalamide moiety . The allyl group is a substituent with the structural formula −CH2−HC=CH2 . It consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) . The phenyl group refers to a ring of 6 carbon atoms, i.e., a benzene ring, minus one hydrogen atom.
Molecular Structure Analysis
The molecular structure would consist of an oxalamide core with an allyl group and a phenyl group attached. The allyl group could potentially participate in conjugation with the oxalamide group, leading to interesting electronic properties .Chemical Reactions Analysis
The allyl group is known to be quite reactive and can participate in a variety of reactions, including substitutions and additions . The phenyl group, being an aromatic system, is relatively stable but can undergo electrophilic aromatic substitution reactions under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the degree of conjugation, and the overall shape of the molecule would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Allelochemical Stress and Antioxidant Response
A study on the effects of allelochemicals on aquatic unicellular algae Chlorella vulgaris found that exposure to N-phenyl-2-naphthylamine, a compound related to N1-allyl-N2-phenyloxalamide, significantly increased the activities of antioxidant enzymes, indicating oxidative damage and inhibition of photosynthesis. This suggests that similar compounds might influence oxidative stress responses in aquatic organisms (Qian et al., 2009).
Bioactivity of Phenylpropanoids
Research on the leaves of Piper betle L. identified a new ether derivative of phenylpropanoid, demonstrating significant antioxidant activity and cytotoxic effects against various cancer cell lines. This highlights the potential therapeutic applications of phenylpropanoid derivatives, related to the structural family of this compound, in cancer treatment (Atiya et al., 2018).
Novel Synthetic Approaches
A novel one-pot synthetic approach developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides demonstrates the synthetic versatility of compounds structurally related to this compound. This method is high yielding and operationally simple, providing a useful formula for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Anti-inflammatory and Antimicrobial Properties
Compounds from the Illicium species, sharing functional groups with this compound, demonstrated significant anti-inflammatory activity by inhibiting histamine release and reducing TNF-alpha levels in RBL-2H3 cells. This suggests potential applications of this compound derivatives in treating inflammatory diseases (Matsui et al., 2007).
Mécanisme D'action
Target of Action
The compound’s primary targets and their roles are currently under investigation .
Mode of Action
It is known that the compound has a significant impact on the crystallization process of certain polymers
Biochemical Pathways
It is known that the compound plays a role in the crystallization process of certain polymers . The downstream effects of these pathways are currently under investigation.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-phenyl-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-8-12-10(14)11(15)13-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTOZHCXAFTUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

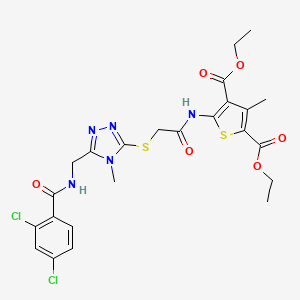
![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2773746.png)
![8-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2773748.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2773749.png)
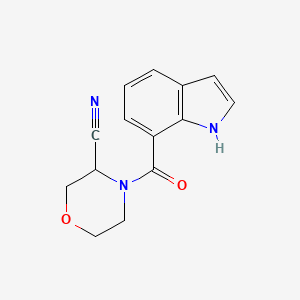
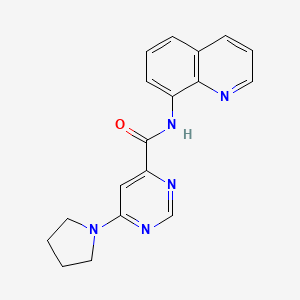
![(4-methylpiperidino)[1-(6-morpholino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2773757.png)
![N-[2-(4-Fluoro-phenyl)-1-(2-morpholin-4-yl-ethylcarbamoyl)-vinyl]-benzamide](/img/structure/B2773758.png)
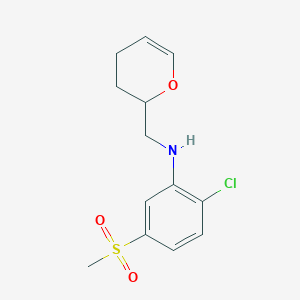

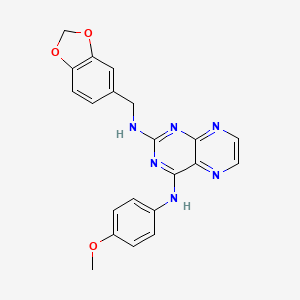

![Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro-](/img/structure/B2773766.png)
